molecular formula C17H21N3 B11811435 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine

Cat. No.: B11811435
M. Wt: 267.37 g/mol
InChI Key: IQMTUMRQBLYQEZ-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine is a complex organic compound that features an indoline moiety attached to a pyridine ring, with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions One common approach starts with the preparation of the indoline derivative, followed by its coupling with a pyridine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Indolin-1-yl)propan-1-amine
  • 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine
  • 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine

Uniqueness

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the indoline moiety. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-amine

InChI

InChI=1S/C17H21N3/c1-3-15(18)14-8-9-17(19-12(14)2)20-11-10-13-6-4-5-7-16(13)20/h4-9,15H,3,10-11,18H2,1-2H3

InChI Key

IQMTUMRQBLYQEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)N

Origin of Product

United States

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